molecular formula C20H28N2 B5174592 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE

Cat. No.: B5174592
M. Wt: 296.4 g/mol
InChI Key: DPCQQPCWHPGDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{BICYCLO[221]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2-methylbenzyl chloride under specific conditions to form the desired piperazine derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both bicyclo[2.2.1]hept-5-en-2-ylmethyl and 2-methylphenylmethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-16-4-2-3-5-19(16)14-21-8-10-22(11-9-21)15-20-13-17-6-7-18(20)12-17/h2-7,17-18,20H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQQPCWHPGDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.